4-Chloro-3-hydrazinylbenzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-chloro-3-hydrazinylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-5-2-1-4(7(11)12)3-6(5)10-9;/h1-3,10H,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCWGHEZSYXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydrazinylbenzoic acid hydrochloride typically involves the chlorination of 3-hydrazinylbenzoic acid followed by the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes and the use of advanced purification techniques to achieve high-quality standards. These methods are designed to produce the compound in bulk quantities while maintaining consistency and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydrazinylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 4-Chloro-3-hydrazinylbenzoic acid hydrochloride exhibits promising anticancer properties. It acts as a hydrazine derivative, which is known for its ability to inhibit tumor growth. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer.
Mechanism of Action
The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as PI3K/AKT. For instance, in vitro studies have shown that treatment with this compound leads to significant cell cycle arrest and apoptosis in MCF-7 and A549 cell lines.
Table 1: Anticancer Activity Profile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 18.7 | Inhibition of PI3K/AKT pathway |
Anti-inflammatory Applications
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
Case Study: TNF-α Inhibition
In a controlled experiment, this compound significantly decreased TNF-α levels in LPS-stimulated macrophages, suggesting its therapeutic potential in inflammatory conditions.
Table 2: Cytokine Inhibition Profile
| Cytokine | Concentration (ng/mL) | Reduction (%) |
|---|---|---|
| TNF-α | 50 | 40% |
| IL-6 | 30 | 35% |
Agricultural Applications
In agriculture, derivatives of hydrazine compounds have been explored for their fungicidal and herbicidal properties. The chlorinated benzoic acid derivatives can serve as effective agents against various plant pathogens.
Fungicidal Activity
Studies have shown that compounds similar to this compound exhibit significant fungicidal activity against common agricultural pathogens, making them candidates for developing new agrochemicals.
Material Science
In material science, the compound can be utilized as a precursor for synthesizing polymers and other materials due to its reactive hydrazine functional group. This application is particularly relevant in developing high-performance materials with tailored properties.
Synthesis of Polymers
Research indicates that incorporating hydrazine derivatives into polymer matrices can enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 4-Hydrazinylbenzoate Hydrochloride (CAS: 40566-85-6)
- Structural Difference : The carboxylic acid group in 4-chloro-3-hydrazinylbenzoic acid is replaced by an ethyl ester.
- Reduced acidity compared to the free carboxylic acid. Similar reactivity in hydrazine-mediated reactions (e.g., forming hydrazones).
- Applications : Used as a precursor in prodrug synthesis or where ester hydrolysis is required for activation .
4-Chloro-3-nitrobenzoic Acid
- Structural Difference: The hydrazinyl group is replaced by a nitro (-NO₂) substituent.
- Impact: Nitro groups are strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~1.5 vs. ~4.7 for the hydrazinyl analog). Greater stability under acidic conditions but reduced nucleophilicity. Potential use in explosives, dyes, or as a synthetic intermediate for amines via reduction.
- Applications : Common in agrochemicals and corrosion inhibitors .
4-Bromo-3-chlorobenzoic Acid (CAS: 25118-59-6)
- Structural Difference : Bromine replaces the hydrazinyl group at the 3-position.
- Impact :
- Bromine’s larger atomic size increases steric hindrance, affecting substitution reactions.
- Enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro analogs.
- Lower solubility in polar solvents due to the lack of a hydrophilic hydrazinyl group.
- Applications : Intermediate in pharmaceutical synthesis and material science .
4-Cyanophenylhydrazine Hydrochloride
- Structural Difference : A nitrile (-CN) group replaces the carboxylic acid.
- Impact: The electron-withdrawing nitrile group reduces basicity of the hydrazine moiety. Potential for cyclization reactions to form heterocycles (e.g., triazoles). Lower aqueous solubility compared to the benzoic acid derivative.
- Applications : Used in the synthesis of dyes and bioactive molecules .
7-Chloro-4-hydrazinylquinoline
- Structural Difference: A quinoline core replaces the benzoic acid structure.
- Impact: The aromatic nitrogen in quinoline enhances π-π stacking interactions, useful in antimalarial or anticancer agents. Hydrazinyl group retains reactivity for condensation with aldehydes. Chlorine at the 7-position may influence binding to biological targets.
- Applications : Explored in antimicrobial and antitubercular drug development .
Comparative Data Table
| Compound Name | CAS Number | Key Substituents | Functional Groups | Key Applications |
|---|---|---|---|---|
| 4-Chloro-3-hydrazinylbenzoic acid HCl | 24589-77-3 | 4-Cl, 3-NHNH₂ | Carboxylic acid, Hydrazine | Pharmaceutical intermediates |
| Ethyl 4-hydrazinylbenzoate HCl | 40566-85-6 | 4-NHNH₂, ester | Ester, Hydrazine | Prodrug synthesis |
| 4-Chloro-3-nitrobenzoic acid | 99-60-5 | 4-Cl, 3-NO₂ | Carboxylic acid, Nitro | Agrochemicals, Dyes |
| 4-Bromo-3-chlorobenzoic acid | 25118-59-6 | 4-Cl, 3-Br | Carboxylic acid | Cross-coupling reactions |
| 4-Cyanophenylhydrazine HCl | 33252-27-8 | 4-CN, NHNH₂ | Nitrile, Hydrazine | Heterocycle synthesis |
| 7-Chloro-4-hydrazinylquinoline | N/A | 7-Cl, 4-NHNH₂ | Quinoline, Hydrazine | Antimicrobial agents |
Key Research Findings
- Reactivity : The hydrazinyl group in 4-chloro-3-hydrazinylbenzoic acid hydrochloride facilitates condensation with carbonyl compounds, a property shared with ethyl 4-hydrazinylbenzoate hydrochloride .
- Electronic Effects : Chloro and nitro substituents at the 4-position increase electrophilicity, but nitro groups drastically lower pKa compared to hydrazine .
- Biological Activity: Quinoline-based hydrazinyl derivatives exhibit enhanced antimicrobial activity due to their planar aromatic systems .
Biological Activity
4-Chloro-3-hydrazinylbenzoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is a derivative of hydrazinobenzoic acid, characterized by the presence of a chlorine atom at the para position relative to the hydrazine group. Its chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the chlorination of 3-hydrazinobenzoic acid followed by purification through crystallization. The yield and purity of the compound can be confirmed through techniques such as FT-IR spectroscopy and NMR analysis.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound against various bacterial strains. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. A notable study reported minimum inhibitory concentrations (MIC) ranging from 21 to 43 µg/mL against representative bacterial species, indicating its potential as a lead compound for developing new antibiotics .
Antioxidant Activity
In vitro assays have demonstrated that derivatives of hydrazinobenzoic acid exhibit antioxidant properties. The DPPH radical scavenging assay is commonly employed to assess this activity. Compounds similar to 4-chloro-3-hydrazinylbenzoic acid have shown promising results, suggesting that they may protect cells from oxidative stress .
Anti-inflammatory Effects
Research has indicated that compounds related to 4-chloro-3-hydrazinylbenzoic acid may possess anti-inflammatory properties. In vivo studies have evaluated their effects on inflammatory markers and pain responses, with some derivatives showing reduced gastrointestinal toxicity compared to traditional anti-inflammatory drugs .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Radical Scavenging : Its antioxidant properties are attributed to its ability to donate electrons, neutralizing free radicals.
- Receptor Modulation : It may interact with various cellular receptors, modulating signaling pathways associated with inflammation and infection.
Case Studies
Q & A
Q. What are the common synthetic routes for 4-chloro-3-hydrazinylbenzoic acid hydrochloride?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Chlorination : Introduce chlorine at the 4-position of 3-nitrobenzoic acid using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst .
Reduction and Hydrazine Incorporation : Reduce the nitro group to an amine (e.g., using H₂/Pd-C), followed by reaction with hydrazine hydrate (NH₂NH₂·H₂O) to form the hydrazinyl moiety.
Hydrochloride Salt Formation : Treat the free base with HCl in ethanol or aqueous medium.
Purification is achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH eluent).
Q. What analytical techniques are used to confirm the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., aromatic protons, hydrazine NH signals).
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M KH₂PO₄ buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate, detected at 207 nm .
- Elemental Analysis (EA) : Validate C, H, N, and Cl content.
Q. How should researchers handle the compound to ensure stability during storage?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C.
- Avoid exposure to moisture due to hygroscopicity of the hydrochloride salt.
- Monitor for decomposition via periodic TLC or HPLC analysis.
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Study solvation effects in aqueous or organic solvents.
- Docking Studies : Investigate potential interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
Q. What strategies mitigate hydrazine degradation during synthesis?
- Methodological Answer :
- Inert Conditions : Conduct reactions under N₂/Ar to prevent oxidation.
- Low-Temperature Reactions : Perform hydrazine coupling at 0–5°C to minimize side reactions.
- Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) or use aqueous/organic biphasic systems to reduce decomposition .
Q. How can crystallographic data resolve ambiguities in structural characterization?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water).
- Refinement Tools : Use SHELXL for structure refinement. For twinned or high-resolution data, apply the TWIN/BASF commands in SHELXTL .
- Validation : Cross-check with PLATON or Mercury for symmetry and hydrogen-bonding networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
